molecular formula C22H23N5OS B2608901 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE CAS No. 1359010-23-3

2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2608901
CAS No.: 1359010-23-3
M. Wt: 405.52
InChI Key: JLZIHMWJZWFIQA-UHFFFAOYSA-N
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Description

2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. The key steps include the formation of the triazoloquinoxaline core and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.

Properties

IUPAC Name

2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-5-18-25-26-21-22(23-16-8-6-7-9-17(16)27(18)21)29-12-19(28)24-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZIHMWJZWFIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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